molecular formula C27H35N3 B12124832 6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline

6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12124832
M. Wt: 401.6 g/mol
InChI Key: FSSKLBBBACXJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. Common catalysts used in these reactions include Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The reaction is usually carried out under reflux conditions in solvents like ethanol or formic acid .

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of microwave irradiation or nanoparticle catalysts to enhance the reaction efficiency and yield. For example, copper-doped CdS nanoparticles have been used to catalyze the reaction of substituted isatins with o-phenylenediamine, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the indoloquinoxaline scaffold.

Mechanism of Action

The primary mechanism of action of 6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal processes of DNA replication and transcription, leading to cell death. This mechanism is particularly relevant in its anticancer and antiviral activities .

Properties

Molecular Formula

C27H35N3

Molecular Weight

401.6 g/mol

IUPAC Name

6-dodecyl-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C27H35N3/c1-3-4-5-6-7-8-9-10-11-14-20-30-26-21(2)16-15-17-22(26)25-27(30)29-24-19-13-12-18-23(24)28-25/h12-13,15-19H,3-11,14,20H2,1-2H3

InChI Key

FSSKLBBBACXJFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C

Origin of Product

United States

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